molecular formula C17H12IN3O B12927288 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one CAS No. 655250-50-3

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one

Cat. No.: B12927288
CAS No.: 655250-50-3
M. Wt: 401.20 g/mol
InChI Key: VEUAEQLVGJAKEB-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of an indole ring, an iodine atom, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of palladium-catalyzed coupling reactions to introduce the indole moiety. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and microbial pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one apart from similar compounds is its unique combination of an indole ring and a quinazolinone core, along with the presence of an iodine atom. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

655250-50-3

Molecular Formula

C17H12IN3O

Molecular Weight

401.20 g/mol

IUPAC Name

3-(1H-indol-3-yl)-6-iodo-2-methylquinazolin-4-one

InChI

InChI=1S/C17H12IN3O/c1-10-20-15-7-6-11(18)8-13(15)17(22)21(10)16-9-19-14-5-3-2-4-12(14)16/h2-9,19H,1H3

InChI Key

VEUAEQLVGJAKEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CNC4=CC=CC=C43

Origin of Product

United States

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